

# **Evaluating the Selectivity Profile of GSK RIPK1 Inhibitors: A Comparative Guide**

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Compound of Interest		
Compound Name:	GSK3735967	
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In the landscape of kinase drug discovery, achieving selectivity remains a paramount challenge. This guide provides a comprehensive evaluation of the selectivity profile of GSK's Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) inhibitors, with a focus on GSK2656157 (GSK'157), a compound noted for its role as a potent Type II kinase inhibitor of RIPK1.[1][2] This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the on- and off-target effects of these inhibitors in comparison to other available alternatives.

## **Kinase Selectivity Profile**

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. Kinome scanning is a widely adopted method to assess the interaction of a compound against a broad panel of kinases.

### GSK'157 and GSK'414 Kinome Scan Data

GSK'157 and its analogue, GSK2606414 (GSK'414), were initially identified as potent PERK inhibitors but were later found to be potent inhibitors of RIPK1.[2] Kinome scans were performed to assess their selectivity.



Compound	Kinase Panel Size	Concentration	Number of Off- Target Kinases Inhibited (>80-85%)
GSK'414	294	10 μΜ	20
GSK'157	300	10 μΜ	17

Data sourced from a kinome scan performed on GSK'414 and GSK'157, indicating a generally good selectivity profile for both compounds.[1]

## **Comparison with Other RIPK1 Inhibitors**

The landscape of RIPK1 inhibitors includes compounds with different modes of action and selectivity profiles. Understanding these differences is key to selecting the appropriate tool for research or therapeutic development.



Inhibitor	Туре	Key Selectivity/Activity Notes
GSK2982772 (GSK'772)	Type III (Allosteric)	Currently in Phase IIb clinical trials for inflammatory diseases. Shows interspecies differences, with no activity against mouse RIPK1.[1][2]
Necrostatin-1s (Nec-1s)	Type III (Allosteric)	A potent and specific RIPK1 inhibitor with over 1000-fold more selectivity for RIPK1 than for any other kinase out of 485 human kinases.[3] Binds to an allosteric pocket.[2]
Ponatinib	Туре ІІ	A dual inhibitor of both RIPK1 and RIPK3.[1][2]
Sorafenib	Туре II	Also reported as a dual inhibitor for both RIPK1 and RIPK3.[1][2]
Compound 27 (cpd27)	Not Specified	Showed promising pharmacokinetic properties but low kinase selectivity.[1][2]
PN10	Hybrid (Nec-1 & Ponatinib)	Combines structural features of Nec-1 and ponatinib to increase specificity and selectivity.[2]

# **Experimental Protocols** KINOMEscan™ Assay

The KINOMEscan™ platform is a competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.



Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is detected using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of captured kinase in the presence of the test compound indicates a stronger interaction.

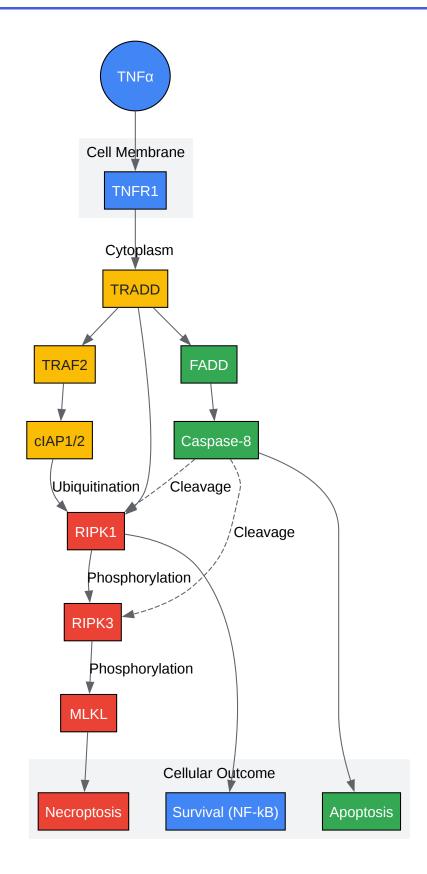
#### Methodology:

- A panel of kinases, each tagged with a unique DNA barcode, is used.
- The test compound (e.g., GSK'157) is incubated with the kinase-tagged phage and an immobilized ligand.
- The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag.
- Results are typically reported as "percent of control," where the control is a DMSO vehicle. A
  lower percentage indicates stronger inhibition of the kinase-ligand interaction.

# Signaling Pathway and Experimental Workflow RIPK1-Mediated Necroptosis Signaling Pathway

The following diagram illustrates the central role of RIPK1 in the necroptosis pathway, a form of programmed cell death.





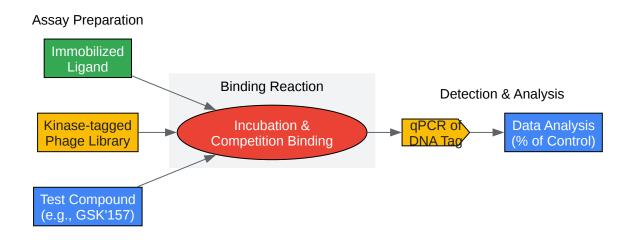
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Caption: RIPK1 signaling in apoptosis and necroptosis.



## **KINOMEscan™ Experimental Workflow**

This diagram outlines the key steps in the KINOMEscan™ assay for determining kinase inhibitor selectivity.



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Caption: KINOMEscan™ experimental workflow.

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### References

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